molecular formula C11H15N B6272243 N,5-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-69-3

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6272243
CAS No.: 1188164-69-3
M. Wt: 161.2
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Description

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a dihydroindenyl moiety with methyl substitutions at the nitrogen and the 5-position. It is a crystalline solid that can dissolve in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves organic synthesis reactions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the Michael addition reaction, where formaldehyde and dimethylamine are used as reagents .

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally involve large-scale organic synthesis reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,5-dimethyl-2,3-dihydro-1H-inden-1-one, while reduction may yield this compound derivatives with different substituents.

Scientific Research Applications

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

1188164-69-3

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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